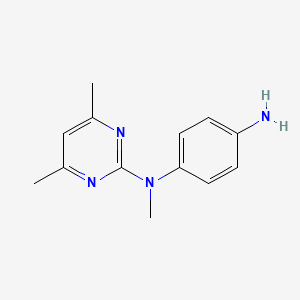

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a methyl group and a 4,6-dimethylpyrimidin-2-yl group attached to one of the nitrogen atoms of the benzene ring. Its molecular formula is C₁₃H₁₆N₄ (calculated molecular weight: 228.30 g/mol).

Properties

IUPAC Name |

4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLAFPRFEFNRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370707 | |

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220844-79-1 | |

| Record name | N1-(4,6-Dimethyl-2-pyrimidinyl)-N1-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine typically involves the reaction of 4,6-dimethylpyrimidine with N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a condensation reaction where the pyrimidine derivative is reacted with the amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Key Observations:

- Substituent Effects: The N-methyl and N-ethyl groups in the target compound and its ethyl analog, respectively, increase hydrophobicity compared to the unsubstituted variant. This may influence solubility and environmental persistence .

Chemical Reactivity and Degradation Pathways

Role in Sulfonamide Degradation:

- The unsubstituted compound (C₁₂H₁₄N₄ ) is a well-documented intermediate in the degradation of sulfonamide antibiotics (e.g., sulfamethazine). It forms via SO₂ extrusion during photolytic or aerobic degradation .

Toxicity Profile:

- The unsubstituted derivative is classified as an irritant but exhibits lower toxicity (LD₅₀ > 50 g·kg⁻¹ in mice) compared to parent sulfonamides. Substituted variants (methyl/ethyl) may show modified toxicity due to altered bioavailability .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine (CAS Number: 220844-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H16N4

- Molecular Weight : 228.30 g/mol

- Structure : The compound features a pyrimidine ring substituted with methyl groups and a benzene ring with an amine functional group.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cellular processes, potentially affecting pathways such as cell proliferation and apoptosis.

- Interaction with Receptors : These compounds may interact with various receptors in the body, influencing signaling pathways that regulate immune responses and inflammation.

Cytotoxicity Studies

A significant aspect of the biological evaluation involves assessing the cytotoxic effects of this compound on cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the following pathways:

- Extrinsic Pathway : Activation of death receptors leading to caspase activation.

- Intrinsic Pathway : Mitochondrial dysfunction resulting in cytochrome c release.

Case Studies

-

Study on Tumor Cell Lines :

- A study investigated the effects of pyrimidine derivatives on human tumor cell lines (A549 and HeLa). Results indicated moderate cytotoxic activity linked to inhibition of tubulin polymerization, suggesting potential as anticancer agents .

- Table 1 summarizes the IC50 values for various derivatives against different cancer cell lines:

Compound Cell Line IC50 (µM) This compound A549 15.0 This compound HeLa 18.5 - Mechanistic Insights :

Pharmacological Applications

Given its biological activity, this compound may have applications in:

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.

- Anti-inflammatory Treatments : Modulating immune responses could benefit conditions characterized by chronic inflammation.

Q & A

Q. Optimization Tips :

- Temperature control : Maintain ≤60°C during alkylation to prevent side reactions.

- Catalyst screening : Test Pd/C or Raney nickel for improved yield in reductive steps.

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

Key Techniques :

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and pyrimidine methyl groups (δ 2.2–2.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.

Mass Spectrometry :

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z: ~256.12).

X-ray Crystallography :

Q. Methodological Validation :

- LC-QTOF-MS : Use a quadrupole time-of-flight mass spectrometer to track intermediates (e.g., m/z 216.7 from hydroxylation) .

- Isotopic Labeling : Employ ¹⁸O-labeled H₂O to confirm •OH involvement in bond cleavage.

Advanced: How can researchers resolve contradictions in reported degradation intermediates?

Answer :

Contradictions often arise from varying experimental conditions (pH, light intensity). To address this:

Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.0, 254 nm UV light).

Multi-Method Cross-Validation :

- EPR Spectroscopy : Detect transient radicals (e.g., •OH) to confirm reaction mechanisms.

- HPLC-MS/MS : Compare fragmentation patterns across labs to identify consensus intermediates.

Computational Modeling : Use DFT calculations (Gaussian 09) to predict thermodynamically favored pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.